molecular formula C22H26FN3O3 B2715585 1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea CAS No. 1234932-14-9

1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea

Cat. No.: B2715585
CAS No.: 1234932-14-9
M. Wt: 399.466
InChI Key: DANIMCYBOAZLAM-UHFFFAOYSA-N
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Description

1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is first synthesized through a series of reactions, often starting with commercially available precursors.

    Introduction of the 2-Fluorobenzoyl Group: The piperidine intermediate is then reacted with 2-fluorobenzoyl chloride under basic conditions to introduce the 2-fluorobenzoyl group.

    Attachment of the Methoxybenzyl Group: The final step involves the reaction of the intermediate with 4-methoxybenzyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and methoxybenzyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

    1-((1-(2-Chlorobenzoyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea: Similar structure but with a chlorine atom instead of fluorine.

    1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-hydroxybenzyl)urea: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea is unique due to the specific combination of substituents on the piperidine ring. The presence of the 2-fluorobenzoyl and 4-methoxybenzyl groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O3/c1-29-18-8-6-16(7-9-18)14-24-22(28)25-15-17-10-12-26(13-11-17)21(27)19-4-2-3-5-20(19)23/h2-9,17H,10-15H2,1H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANIMCYBOAZLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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